(((4-Methylenecyclohexyl)oxy)methyl)benzene
Description
(((4-Methylenecyclohexyl)oxy)methyl)benzene (CAS RN: 87143-17-7) is an organic compound with the molecular formula C₁₃H₁₆ and an average molecular mass of 172.27 g/mol . Its structure consists of a benzene ring connected via an oxymethyl (-OCH₂-) group to a 4-methylenecyclohexyl moiety. This compound is notable for its synthetic utility in hydration reactions, achieving 74% yield and high diastereoselectivity (10:1) under iron-catalyzed conditions . Key identifiers include ChemSpider ID 9118144 and IUPAC name 4-phenyl-1-methylenecyclohexane .
Properties
IUPAC Name |
(4-methylidenecyclohexyl)oxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-6,14H,1,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTYFOBZKQJXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (((4-Methylenecyclohexyl)oxy)methyl)benzene typically involves the reaction of 4-methylenecyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(((4-Methylenecyclohexyl)oxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to brominated or nitrated products.
Scientific Research Applications
(((4-Methylenecyclohexyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in drug development.
Medicine: The compound’s derivatives are investigated for their pharmacological properties and potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (((4-Methylenecyclohexyl)oxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzene derivatives:
Research Findings and Data
Key Reaction Yields
*Estimated based on multi-step process yields.
Computational Insights
- Mulliken Charges : Methoxy-substituted analogs exhibit higher electron density on oxygen compared to methylene derivatives, affecting their nucleophilic reactivity .
- Thermodynamic Stability : Cyclohexene-containing derivatives (e.g., CAS 1040369-60-5) show lower thermal stability due to ring strain .
Biological Activity
The compound (((4-Methylenecyclohexyl)oxy)methyl)benzene , also known as 4-methylenecyclohexyl benzyl ether , is a chemical of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18O
- Molecular Weight : 202.29 g/mol
- CAS Number : 2360861-36-3
These properties suggest that the compound may exhibit various interactions with biological systems, which can be explored through empirical studies.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, compounds derived from natural sources have shown effectiveness against various bacterial strains, including Staphylococcus epidermidis, with Minimum Inhibitory Concentrations (MIC) as low as 1000 µg/mL . This suggests that this compound may possess similar antimicrobial effects.
Antitumoral Activity
Studies on related compounds have demonstrated antitumoral effects. For example, methyl derivatives of similar structures have been tested against tumor cell lines using the MTT assay, revealing notable growth inhibition . This raises the possibility that this compound could also exhibit antitumoral activity, warranting further investigation.
Antioxidative Properties
Antioxidative activities are crucial for preventing oxidative stress-related cellular damage. Compounds with similar structures have been shown to scavenge free radicals effectively, suggesting that this compound may contribute to antioxidative defense mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of methylene-linked aromatic ethers demonstrated their efficacy against microbial pathogens. The study highlighted that variations in the alkyl chain length and branching significantly influenced antimicrobial potency. Specifically, compounds with a cyclohexyl moiety exhibited enhanced activity against Gram-positive bacteria .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies involving cell lines such as HeLa and MCF-7 have shown that certain methylene-linked compounds induce apoptosis through mitochondrial pathways. The results indicated that these compounds could activate caspases and lead to cell cycle arrest, suggesting potential therapeutic applications against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
